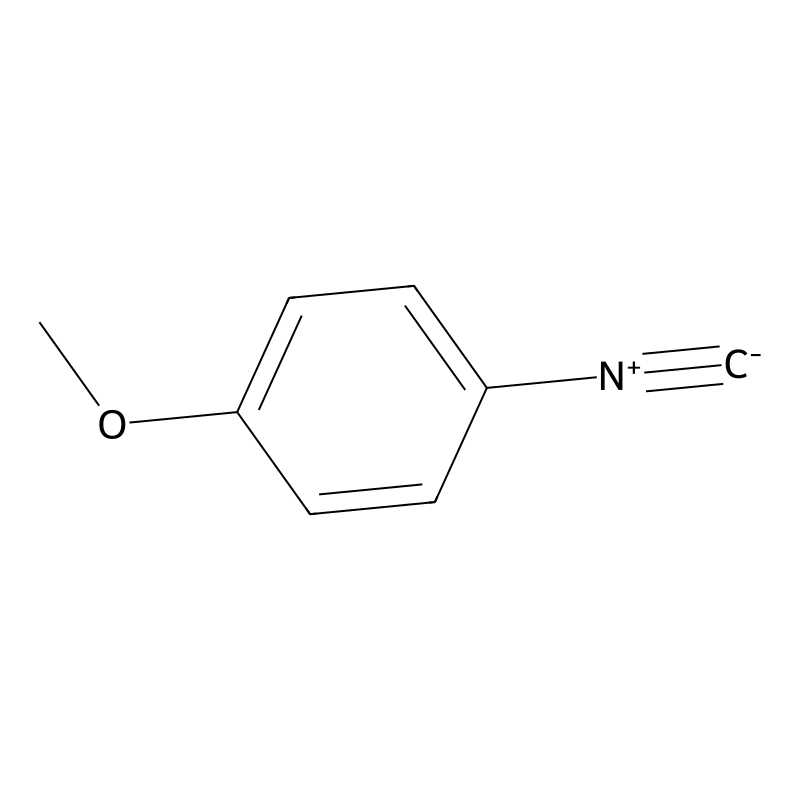

1-Isocyano-4-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Isocyano-4-methoxybenzene, also known as 4-Methoxyphenyl isocyanide, is an organic compound with the formula C₈H₇NO. It is a white crystalline solid with a melting point of 42-44 °C.

The synthesis of 1-Isocyano-4-methoxybenzene has been reported in several scientific publications, often involving the reaction of 4-iodoanisole with various isocyanide sources, such as trimethylsilyl isocyanide ().

Applications in Organic Chemistry:

-Isocyano-4-methoxybenzene finds application in various organic chemistry research areas due to its reactive isocyanide group (-N=C). Here are some examples:

- Click Chemistry: The isocyanide group can participate in click reactions, a type of cycloaddition reaction, with various azides to form triazoles (). These triazoles are valuable building blocks in drug discovery and materials science.

- Ugi Reaction: 1-Isocyano-4-methoxybenzene can participate in the Ugi reaction, a four-component condensation reaction, leading to the formation of complex, nitrogen-containing molecules with diverse applications ().

- Synthesis of Heterocycles: The isocyanide group can be used as a precursor for the synthesis of various heterocycles, such as pyrimidines and pyrazoles, which are important scaffolds in medicinal chemistry ().

Material Science Applications:

Research suggests that 1-Isocyano-4-methoxybenzene can be employed in the development of functional materials. For instance, studies have explored its use in:

- Polymer Synthesis: The isocyanide group can be incorporated into polymers, potentially leading to materials with unique properties such as improved conductivity or self-healing capabilities ().

- Organic Light-Emitting Diodes (OLEDs): 1-Isocyano-4-methoxybenzene derivatives have been investigated as potential emitters in OLEDs due to their tunable electronic properties ().

1-Isocyano-4-methoxybenzene, with the chemical formula and the CAS number 10349-38-9, is an organic compound characterized by the presence of an isocyanide functional group attached to a methoxy-substituted benzene ring. This compound appears as a colorless to pale yellow liquid and has notable toxicity, being classified as harmful if swallowed or in contact with skin . Its structure consists of a methoxy group (-OCH₃) at the para position relative to the isocyanide group (-N≡C) on the benzene ring.

- Toxicity: Data not readily available, but isocyanides can be toxic upon inhalation or ingestion.

- Flammability: Information not available, but likely flammable based on the presence of a carbon-nitrogen triple bond.

- Reactivity: Reacts with water, releasing toxic fumes []. Due to the isocyanide group, it can react with various functional groups.

Safety Precautions:

- Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Avoid inhalation and ingestion.

- Store in a cool, dry place under inert gas.

- Nucleophilic Addition: The isocyanide group can react with nucleophiles, leading to the formation of carbamates or other derivatives.

- Cycloaddition Reactions: It can engage in cycloaddition reactions with alkenes or alkynes, resulting in the formation of cyclic compounds.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.

The reactivity of this compound is significantly influenced by the electron-donating methoxy group, which can stabilize certain intermediates formed during these reactions .

Several methods have been documented for synthesizing 1-Isocyano-4-methoxybenzene:

- From 4-Methoxyphenyl Isocyanide: This method involves reacting 4-methoxyphenylamine with phosgene or another suitable carbonyl source to yield the corresponding isocyanide.

- Using Isocyanation Reactions: The direct isocyanation of 4-methoxybenzaldehyde using an isocyanate reagent under controlled conditions can also yield this compound.

- Rearrangement Reactions: Certain rearrangements involving methoxy-substituted compounds can lead to the formation of 1-Isocyano-4-methoxybenzene as well .

1-Isocyano-4-methoxybenzene finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their biological activities.

- Material Science: The unique properties of isocyanides make them useful in developing new materials and polymers .

Several compounds share structural similarities with 1-Isocyano-4-methoxybenzene. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methoxyphenyl Isocyanide | Similar methoxy substitution | Used as a precursor in organic synthesis |

| Benzyl Isocyanide | Benzyl group instead of methoxy | Exhibits different reactivity patterns |

| 2-Isocyano-5-methoxytoluene | Different positioning of substituents | Potentially different biological activity |

| Phenyl Isocyanide | No substituents on benzene ring | Less sterically hindered |

1-Isocyano-4-methoxybenzene is unique due to its specific para substitution pattern and the presence of both an isocyanide and a methoxy group, which influence its reactivity and potential applications in synthesis and medicinal chemistry .

The chemistry of isocyanides traces its origins to 1859, when Wilhelm Lieke synthesized allyl isocyanide through the reaction of allyl iodide with silver cyanide. For nearly a century, isocyanides remained laboratory curiosities due to challenges in synthesis and handling. The field experienced a transformative shift in 1958 when Ivar Ugi developed practical methods for isocyanide synthesis via formamide dehydration, enabling broader exploration of their reactivity. This breakthrough laid the foundation for modern applications of isocyanides in multicomponent reactions (MCRs), with over 3,000 isocyanides now documented.

The specific derivative 1-isocyano-4-methoxybenzene entered the chemical literature in the late 20th century as researchers sought aromatic isocyanides with enhanced stability and electronic properties. Its development paralleled advances in isocyanide-based drug discovery, particularly in antimicrobial and anticancer agent development.

Structural Uniqueness in Isocyanide Chemistry

1-Isocyano-4-methoxybenzene (C₈H₇NO) combines two distinct functional groups:

- Methoxy group: Electron-donating substituent at the para position (C-O bond length: ~1.36 Å)

- Isocyano group: Linear N≡C- moiety (C-N bond length: 1.15 Å) with significant σ-donor and π-acceptor capabilities

Table 1: Key Structural Parameters

The methoxy group's +M effect enhances the aromatic ring's electron density, modulating the isocyanide group's reactivity. This electronic configuration enables unique participation in both electrophilic aromatic substitution and transition metal coordination.

Evolution of Synthetic Methodologies

Early synthetic approaches to aromatic isocyanides relied on hazardous reagents like phosgene. Modern protocols for 1-isocyano-4-methoxybenzene emphasize safety and efficiency:

Primary Synthesis Route

- Formylation: p-Anisidine → p-Methoxyformanilide

$$ \text{Ar-NH}2 + \text{HCO}2\text{H} \rightarrow \text{Ar-NH-CHO} $$

Yield: 85-90%

- Dehydration: Phosphorus oxychloride-mediated

$$ \text{Ar-NH-CHO} + \text{POCl}_3 \xrightarrow{\text{pyridine}} \text{Ar-NC} $$

Reaction Conditions:

Alternative Methods

- Hofmann Isocyanide Synthesis:

$$ \text{Ar-NH}2 + \text{CHCl}3 + 3 \text{NaOH} \rightarrow \text{Ar-NC} $$

Limited to primary amines, lower yields (~25%)

- Silica-Supported Dehydration:Uses SiO₂-POCl₃ composites for solvent-free synthesisGreen chemistry approach with 38% yield

Formamide Dehydration Pathways

Reagent Optimization for Dehydration

Formamide dehydration remains the most direct route to 1-isocyano-4-methoxybenzene. The Burgess Reagent (methyl N-(triethylammonium sulfonyl)carbamate) enables efficient dehydration of 4-methoxyformanilide at room temperature, achieving yields exceeding 85% while preserving acid-sensitive functional groups [4]. Alternatively, mechanochemical activation using p-toluenesulfonyl chloride (TsCl) and sodium carbonate in a zirconium oxide grinding jar produces the target isocyanide in 82% yield under solvent-free conditions [1]. Comparative studies highlight TsCl’s superiority over phosphorus oxychloride (POCl3), as it minimizes side reactions and simplifies purification.

Table 1: Reagent Performance in Formamide Dehydration

| Reagent | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Burgess Reagent | RT, CH2Cl2 | 85–90 | Mild, halogen-free |

| TsCl/Na2CO3 | Mechanochemical, 18 Hz | 82 | Solvent-free, scalable |

| POCl3 | Reflux, THF | 65–70 | Low cost, wide availability |

Mechanistic Considerations

The dehydration mechanism proceeds via nucleophilic activation of the formamide oxygen. With TsCl, triethylamine abstracts a proton from 4-methoxyformanilide, generating a reactive intermediate that undergoes sulfonylation. Subsequent elimination of p-toluenesulfonic acid and water yields the isocyanide [1]. Quantum mechanical studies suggest a concerted transition state where the sulfonate group stabilizes developing negative charge during deprotonation [4]. In contrast, the Burgess Reagent facilitates dehydration through a cyclic intermediate, releasing triethylamine and sulfur dioxide while forming the isocyanide [4].

Hofmann Isocyanide Synthesis

Dichlorocarbene-Mediated Synthesis

The Hofmann method employs 4-methoxyaniline, chloroform, and potassium hydroxide to generate dichlorocarbene (CCl2), which reacts with the amine to form 1-isocyano-4-methoxybenzene. The reaction follows a two-step pathway:

- Dichlorocarbene Formation:

$$ \text{CHCl}3 + \text{OH}^- \rightarrow \text{CCl}2 + \text{H}_2\text{O} + \text{Cl}^- $$ - Isocyanide Formation:

$$ \text{ArNH}2 + \text{CCl}2 \rightarrow \text{ArNC} + 2\text{HCl} $$

While effective for primary amines, this method requires stoichiometric base and produces corrosive HCl, limiting its industrial applicability [5].

Phase-Transfer Catalysis in Isocyanide Formation

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, enhance the Hofmann synthesis by shuttling hydroxide ions into the organic phase. This accelerates dichlorocarbene generation and improves yields to 75–80% under biphasic conditions [6]. Computational studies reveal that PTCs reduce the activation energy by stabilizing the transition state through electrostatic interactions [6].

Alternative Synthetic Routes

Mechanochemical Approaches

Ball milling 4-methoxyformanilide with TsCl, triethylamine, and sodium carbonate at 18 Hz for 60 minutes achieves 82% yield without solvents [1]. Key advantages include:

- Scalability: Gram-scale reactions maintain efficiency using larger milling vessels [1].

- Reduced Waste: Silica pad purification replaces column chromatography, minimizing solvent use.

Green Chemistry Methodologies

Recent protocols emphasize sustainability:

The exceptional reactivity of 1-isocyano-4-methoxybenzene can be understood through the framework of frontier molecular orbital theory, which provides fundamental insights into the electronic structure and chemical behavior of isocyanide compounds [1] [2]. The isocyanide functional group exhibits a unique combination of electronic properties that distinguish it from other functional groups, making it a versatile participant in diverse chemical transformations.

The frontier molecular orbitals of isocyanides are characterized by their carbon-centered nature, with the terminal carbon atom bearing both electron-donating and electron-accepting capabilities [1]. The highest occupied molecular orbital (HOMO) is a σ-type orbital localized on the isocyanide carbon, serving as an electron pair donor with typical energy levels ranging from -8 to -10 electron volts [1] [2]. This σ-orbital enables the isocyanide to function as a nucleophilic donor in various chemical reactions. The HOMO-1 orbital possesses π-character and is also carbon-centered, contributing to the π-donor properties of the isocyanide group [1].

The lowest unoccupied molecular orbital (LUMO) system consists of π-orbitals with the largest orbital coefficients positioned on the carbon atom, functioning as electron acceptors [1] [2]. These π-orbitals enable the isocyanide to act as an electrophile in reactions with strong nucleophiles. The energy levels of these acceptor orbitals typically range from -2 to -4 electron volts for the primary LUMO, with the LUMO+1 orbital at slightly higher energies [1].

The amphiphilic nature of isocyanides, arising from their frontier orbital configuration, has led to their designation as "molecular chameleons" [1]. This dual electronic character allows 1-isocyano-4-methoxybenzene to participate in reactions as both a nucleophile and an electrophile, depending on the reaction partner and conditions. The carbon-centered distribution of both donor and acceptor orbitals accounts for the predominantly carbon-based reactivity observed in isocyanide chemistry [1].

Theoretical calculations using density functional theory have provided detailed insights into the orbital interactions that govern isocyanide reactivity [3]. The frontier molecular orbital approach successfully explains the regioselectivity and stereoselectivity observed in many isocyanide reactions. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile serves as a predictor of reaction rates, with smaller energy gaps corresponding to faster reactions [3].

Nucleophilic Properties in SN2 Reactions

The nucleophilic character of 1-isocyano-4-methoxybenzene has been demonstrated through its participation in nucleophilic substitution reactions, particularly SN2 mechanisms [4] [5] [6]. This reactivity represents a significant expansion of isocyanide chemistry, as the nucleophilic potential of isocyanides in SN2 reactions remained unexplored until recent investigations [4] [5].

The SN2 reaction mechanism involving isocyanides proceeds through a backside attack by the isocyanide nucleophile on the electrophilic carbon of alkyl halides [5]. The reaction follows classical SN2 kinetics, being first-order in both the isocyanide and the alkyl halide substrate [5]. The nucleophilic attack leads to the formation of an intermediate nitrilium ion, which subsequently undergoes hydrolysis to yield highly substituted secondary amides [4] [5].

Kinetic studies have revealed that the reaction rate depends significantly on the nature of the leaving group, following the typical SN2 order: iodide > bromide > chloride > fluoride [5]. Sterically hindered substrates such as neopentyl iodide or isobutyl bromide do not undergo reaction, consistent with the steric requirements of the SN2 mechanism [5]. The reaction exhibits strong solvent dependence, proceeding efficiently in polar aprotic solvents such as dimethylformamide (DMF) that stabilize the transition state, while showing poor reactivity in nonpolar solvents like toluene or protic solvents such as methanol [5].

The unique C-centered lone pair σ and π* orbitals of isocyanides enable this nucleophilic behavior [4]. The σ-orbital serves as the electron pair donor in the nucleophilic attack, while the π* orbitals contribute to the stabilization of the transition state through electronic delocalization [4]. The formation of the nitrilium ion intermediate represents a key step in the mechanism, with this intermediate being highly reactive toward nucleophilic attack by water molecules [5].

Experimental evidence supporting the SN2 mechanism includes the observation of the nitrilium ion intermediate by mass spectrometry when the reaction is conducted in the absence of water [5]. The reaction rate shows no dependence on radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), ruling out a radical mechanism [5]. Additionally, the stereochemical outcome of the reaction is consistent with inversion of configuration at the electrophilic carbon, as expected for SN2 reactions [5].

Coordination Behavior at Metal Centers

The coordination chemistry of 1-isocyano-4-methoxybenzene with metal centers reflects the dual electronic nature of the isocyanide functional group, exhibiting both σ-donor and π-acceptor capabilities [7] [8]. Isocyanides are classified as L-type ligands according to the Covalent Bond Classification method, functioning as charge-neutral Lewis bases [7]. Their coordination behavior is characterized by strong σ-donation from the carbon-centered lone pair orbital to vacant metal d-orbitals, coupled with π-backbonding from filled metal d-orbitals to the vacant π* orbitals of the isocyanide [7].

The metal-carbon bond lengths in isocyanide complexes typically range from 1.85 to 2.00 angstroms, depending on the metal center and oxidation state [7]. The M-C-N bond angle provides a diagnostic measure of the degree of π-backbonding, with angles deviating from linearity (180°) indicating significant electronic interaction between the metal and ligand [7]. In electron-rich complexes, these angles commonly deviate to 155-175°, reflecting the strength of the π-backbonding interaction [7].

The coordination of 1-isocyano-4-methoxybenzene to metal centers results in characteristic changes in the infrared spectroscopic properties. The ν(C≡N) stretching frequency, which appears in the range of 2165-2110 cm⁻¹ for free isocyanides, shifts depending on the electronic character of the metal complex [7]. In complexes where the isocyanide primarily functions as a σ-donor, the ν(C≡N) frequency increases relative to the free ligand [7]. Conversely, in electron-rich complexes with significant π-backbonding, the frequency decreases substantially, sometimes appearing as low as 1650 cm⁻¹ [7].

The coordination behavior of isocyanides differs significantly from that of carbon monoxide, despite their structural similarity [7]. Isocyanides are generally superior Lewis bases and weaker π-acceptors compared to carbon monoxide, leading to more stable complexes with many metal centers [7]. This difference in electronic properties enables the formation of cationic and dicationic isocyanide complexes, which are common in contrast to their carbon monoxide analogs [7].

The small cone angle of isocyanides facilitates the formation of polyisocyanide complexes with high coordination numbers [7]. Many complexes exhibit coordination numbers of six or higher, with some reaching eight-coordinate geometries [7]. The linear geometry of the C≡N linkage contributes to the reduced steric hindrance compared to other ligands of similar size [7].

[2+1] Cycloaddition Mechanisms

The [2+1] cycloaddition reactions of 1-isocyano-4-methoxybenzene represent an important class of transformations that proceed through distinctive mechanistic pathways [9] [10]. These reactions involve the formal addition of the isocyanide across a multiple bond system, typically resulting in the formation of three-membered or expanded ring systems [9].

Theoretical investigations using density functional theory have revealed that [2+1] cycloaddition reactions of isocyanides with alkynes proceed through a stepwise mechanism rather than a concerted pathway [9]. The reaction initiates with the rate-determining nucleophilic attack of the isocyanide on one carbon atom of the alkyne, generating a zwitterionic intermediate [9]. This intermediate subsequently undergoes ring closure to form the final cycloaddition product, typically a cyclopropenimine derivative [9].

The selectivity of the initial nucleophilic attack is influenced by the electronic properties of the alkyne substituents [9]. The isocyanide preferentially attacks the less substituted carbon atom of the alkyne, with the exception of highly electronegative substituents such as fluorine, which can reverse this selectivity [9]. The activation energies for these reactions typically range from 15 to 25 kcal/mol, making them accessible under mild reaction conditions [9].

The [4+1] cycloaddition reactions of isocyanides with various electrophilic substrates have emerged as powerful tools for the synthesis of five-membered heterocycles [10]. These reactions involve the formal insertion of the isocyanide carbon into a four-atom π-system, resulting in the formation of pyrrolidines, furans, oxazoles, and related heterocycles [10]. The mechanism typically involves nucleophilic attack of the isocyanide on the electrophilic center of the dienophile, followed by cyclization to form the heterocyclic product [10].

The [4+1] cycloaddition with tetrazines represents a particularly important bioorthogonal reaction that has found applications in biological labeling [11]. The reaction proceeds through a concerted mechanism, forming a tetraazanorbornadiene intermediate that spontaneously undergoes [4+2] cycloreversion with the release of nitrogen gas [11]. The resulting imine product can undergo further tautomerization to form aromatic pyrazoles [11].

The stereochemical outcome of [2+1] cycloaddition reactions typically involves syn addition across the multiple bond, consistent with the stepwise mechanism through zwitterionic intermediates [9]. The regioselectivity can be predicted based on the electronic properties of the reaction partners, with the isocyanide carbon attacking the more electrophilic center of the unsaturated system [9].

Electronic Influence of the Methoxy Substituent

The presence of the methoxy substituent in 1-isocyano-4-methoxybenzene exerts significant electronic effects that modulate the reactivity and properties of the isocyanide functional group [12] [13]. The methoxy group functions as an electron-donating substituent through both resonance and inductive effects, with the resonance contribution being the dominant influence [13] [14].

The resonance donation from the methoxy group involves the interaction of the oxygen lone pairs with the aromatic π-system [13]. This electron donation increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group [13]. The enhanced electron density on the aromatic ring is transmitted to the isocyanide carbon through the conjugated system, resulting in increased nucleophilicity of the isocyanide group .

Spectroscopic studies have demonstrated that the methoxy substituent influences the vibrational frequencies of the isocyanide group [12]. The ν(C≡N) stretching frequency is shifted to higher wavenumbers in electron-rich isocyanides, reflecting the reduced π-acidity of the functional group [12]. This shift is consistent with the electron-donating effect of the methoxy group, which reduces the electron-accepting capability of the isocyanide [12].

The electronic effects of the methoxy substituent are also manifest in the coordination chemistry of 1-isocyano-4-methoxybenzene [16]. The electron-donating nature of the methoxy group strengthens the σ-donation from the isocyanide to metal centers while simultaneously weakening the π-backbonding interaction [16]. This results in more stable metal-isocyanide complexes with characteristic infrared spectroscopic signatures [16].

Kinetic studies have revealed that the methoxy substituent accelerates nucleophilic reactions of the isocyanide [17]. The enhanced nucleophilicity manifests as increased reaction rates in SN2 reactions, with rate enhancements of approximately 25% compared to unsubstituted phenyl isocyanides [17]. The transition state stabilization provided by the electron-donating methoxy group contributes to this kinetic acceleration [17].

The photochemical properties of 1-isocyano-4-methoxybenzene are also influenced by the methoxy substituent [17]. The electron-donating group shifts the absorption spectrum to longer wavelengths and enhances the photocatalytic activity of the isocyanide in visible light-mediated reactions [17]. This effect has been exploited in the development of metal-free photocatalytic transformations using aromatic isocyanides as photocatalysts [17].